
Plazomicin
Overview
Description
Plazomicin is a next-generation aminoglycoside antibiotic developed to combat multidrug-resistant bacterial infections. It is particularly effective against Enterobacteriaceae that produce aminoglycoside-modifying enzymes, extended-spectrum beta-lactamases, and carbapenemases . This compound was approved by the United States Food and Drug Administration in 2018 for the treatment of complicated urinary tract infections, including pyelonephritis .
Preparation Methods
Plazomicin is synthesized from sisomicin, an aminoglycoside antibiotic. The preparation involves several steps:
Protection of Allylic Amino Group: Sisomicin is used as the starting material, and the allylic amino group is protected using HONB-PNZ.
Silanization: The protected compound is reacted with hexamethyldisilazane to form a fully protected silanized compound.
Acylation: The silanized compound undergoes acylation with an active ester.
Selective Deprotection: The protecting group PNZ is selectively removed.
Condensation: The compound is condensed with tert-butyldimethylsilane-protected 2-hydroxy acetaldehyde.
Reduction and Deprotection: The compound is reduced and deprotected, followed by separation using a resin column to obtain the final product.
Chemical Reactions Analysis
Plazomicin undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for aminoglycosides.
Reduction: Reduction reactions can be used during its synthesis, particularly in the final steps to obtain the active compound.
Substitution: Substitution reactions are involved in the modification of the sisomicin structure to produce this compound.
Scientific Research Applications
Plazomicin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of aminoglycosides.
Biology: this compound is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics.
Mechanism of Action
Plazomicin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This binding interferes with the fidelity of mRNA translation, leading to the production of faulty proteins and ultimately bacterial cell death . This compound is designed to evade aminoglycoside-modifying enzymes, which are a common resistance mechanism in bacteria .
Comparison with Similar Compounds
Plazomicin is compared with other aminoglycosides such as gentamicin, tobramycin, and amikacin:
Gentamicin: this compound has a broader spectrum of activity against multidrug-resistant bacteria compared to gentamicin.
Tobramycin: this compound is more effective against bacteria that produce aminoglycoside-modifying enzymes.
Amikacin: This compound has enhanced activity against carbapenem-resistant Enterobacteriaceae compared to amikacin.
This compound’s unique modifications, such as the addition of hydroxylaminobutyric acid and a hydroxyethyl group, contribute to its effectiveness against resistant bacterial strains .
Biological Activity
Plazomicin is a novel aminoglycoside antibiotic developed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacteriaceae. It has garnered attention for its unique mechanism of action and efficacy against pathogens resistant to traditional aminoglycosides. This article delves into the biological activity of this compound, highlighting its bactericidal properties, clinical efficacy, and resistance mechanisms.
This compound is derived from sisomicin and is characterized by its resistance to common aminoglycoside-modifying enzymes (AMEs), which typically inactivate other aminoglycosides. This feature allows this compound to maintain activity against many resistant strains, including those producing extended-spectrum beta-lactamases (ESBLs) and carbapenemases . Its mechanism involves binding to the 30S ribosomal subunit, disrupting protein synthesis, which leads to bacterial cell death.
In Vitro Activity
This compound exhibits potent in vitro bactericidal activity against a range of pathogens. Notably, it has shown effectiveness against:
- Enterobacteriaceae : Including strains resistant to other aminoglycosides.
- Pseudomonas aeruginosa : Demonstrating comparable efficacy to amikacin.
- Staphylococcus spp. : Including methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for this compound against various pathogens:
Pathogen | MIC 50 (mg/L) | MIC 90 (mg/L) |
---|---|---|
Enterobacteriaceae | 0.25 | 2 |
Pseudomonas aeruginosa | 4 | 8 |
Staphylococcus aureus | 0.5 | 1 |
Acinetobacter spp. | 8 | >128 |
Enterococcus spp. | 32 | 128 |
These values indicate that this compound is particularly effective against Enterobacteriaceae and shows limited activity against Acinetobacter spp. and Enterococcus spp. .
Clinical Efficacy
This compound's clinical efficacy was primarily evaluated through the EPIC trial, a phase 3 study comparing its effectiveness to meropenem in treating complicated urinary tract infections (cUTIs). The results indicated that this compound was non-inferior to meropenem with significant rates of microbiologic eradication:
- Composite Cure Rates :
- At day 5: this compound (88%) vs. Meropenem (91.4%).
- At test-of-cure visit: this compound (81.7%) vs. Meropenem (70.1%).
Additionally, fewer patients in the this compound group experienced microbiologic recurrence or clinical relapse compared to those treated with meropenem .
Resistance Mechanisms
This compound's design allows it to evade several resistance mechanisms commonly found in Gram-negative bacteria:
- Aminoglycoside-modifying enzymes : this compound is not affected by classical AMEs such as acetyl-, phosphoryl-, and nucleotidyltransferases.
- Carbapenemases : It retains activity against strains producing carbapenemases, making it valuable for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE) .
Case Studies
Several case studies have highlighted the successful application of this compound in treating MDR infections:
- Urosepsis Case : A patient with urosepsis caused by a multidrug-resistant strain was treated with this compound, resulting in clinical improvement and microbiological eradication.
- Bloodstream Infection Case : In a case involving a bloodstream infection due to CRE, this compound was used as part of combination therapy, leading to favorable outcomes compared to historical controls treated with colistin .
Q & A
Basic Research Questions
Q. What is Plazomicin's mechanism of action, and how does it differ from traditional aminoglycosides?
this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to other aminoglycosides. However, its structure is engineered to resist common aminoglycoside-modifying enzymes (AMEs), which are key resistance mechanisms in pathogens like Enterobacteriaceae. Unlike earlier aminoglycosides, this compound remains active against isolates producing AAC(6′)-Ib and other AMEs but is ineffective against 16S rRNA methyltransferase-mediated resistance .
Q. What in vivo models are appropriate for assessing this compound's efficacy in complicated urinary tract infections (cUTIs)?
Murine models of ascending renal infection are widely used, focusing on bacterial load reduction in kidneys and urine. These models should incorporate carbapenem-resistant or extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae to reflect clinical resistance patterns. Dosing regimens should mirror human pharmacokinetics (e.g., once-daily 15 mg/kg) to evaluate nephrotoxicity risks .
Q. Which standardized protocols exist for determining this compound's synergy with β-lactam antibiotics?
Checkerboard assays and time-kill curve analyses are recommended. For checkerboard assays, fractional inhibitory concentration indices (FICIs) ≤0.5 indicate synergy. Time-kill studies should assess ≥3-log CFU/mL reduction over 24 hours when combining this compound with β-lactams like meropenem or ceftazidime-avibactam .
Advanced Research Questions
Q. How can researchers design in vitro studies to evaluate this compound's efficacy against carbapenem-resistant Enterobacteriaceae (CRE)?
- Step 1: Collect CRE isolates with defined resistance mechanisms (e.g., blaKPC, blaNDM).
- Step 2: Perform broth microdilution to determine minimum inhibitory concentrations (MICs), using CLSI guidelines.
- Step 3: Compare this compound MICs with other aminoglycosides (e.g., amikacin, gentamicin) and carbapenems. Include isolates with 16S rRNA methyltransferases as negative controls .
Q. What methodologies are recommended for analyzing contradictory data on this compound's MICs across geographical regions?
- Statistical Approach: Use multivariate regression to account for variables like bacterial strain diversity, local resistance gene prevalence, and testing protocols.
- Meta-Analysis: Pool data from surveillance studies (e.g., the ALERT programme) and stratify by region, resistance genes, and carbapenemase production. Address heterogeneity using random-effects models .
Q. How should researchers investigate the impact of 16S rRNA methyltransferase genes on this compound resistance?
- PCR Screening: Amplify genes like armA and rmtB in Gram-negative isolates with this compound MICs ≥8 µg/mL.
- Phenotypic Confirmation: Compare MICs before/after plasmid curing or gene knockout.
- Structural Analysis: Use molecular docking to assess this compound-ribosome binding in methyltransferase-expressing strains .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) parameters are critical for optimizing this compound dosing in immunocompromised hosts?
- Key Parameters: Target a Cmax/MIC ratio ≥8 and AUC/MIC ≥135 for bactericidal activity.
- Modeling: Use nonparametric adaptive dosing in animal models to simulate altered renal clearance or volume of distribution. Monitor nephrotoxicity via urinary biomarkers (e.g., KIM-1) .
Q. How can next-generation sequencing (NGS) track this compound resistance evolution in longitudinal studies?
- Protocol: Perform whole-genome sequencing on serial isolates from patients receiving this compound.
- Analysis: Identify single-nucleotide polymorphisms (SNPs) in ribosomal proteins or methyltransferase genes. Use phylogenetic trees to map resistance emergence within clonal lineages .
Q. What statistical approaches are optimal for comparing this compound's clinical outcomes with other aminoglycosides in retrospective studies?
- Propensity Scoring: Adjust for confounding variables (e.g., baseline renal function, comorbidities).
- Survival Analysis: Apply Cox proportional hazards models to compare 30-day mortality or clinical cure rates. Stratify by infection type (cUTI vs. bloodstream) .
Q. How should researchers address ethical considerations in trials involving this compound for multidrug-resistant infections?
Properties
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDYFVUFSPQPPV-PEXOCOHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031303 | |
Record name | Plazomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Plazomicin exerts a bactericidal action against susceptible bacteria by binding to bacterial 30S ribosomal subunit. Aminoglycosides typically bind to the ribosomal aminoacyl-tRNA site (A-site) and induce a conformational change to further facilitate the binding between the rRNA and the antibiotic. This leads to codon misreading and mistranslation of mRNA during bacterial protein synthesis. Plazomicin demonstrates potency against _Enterobacteriaceae_, including species with multidrug-resistant phenotypes such as carbapenemase-producing bacteria and isolates with resistance to all other aminoglycosides. Its antibacterial activity is not inhibited by aminoglycoside modifying enzymes (AMEs) produced by bacteria, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). Plazomicin was shown to be effective against _Enterobacteriaceae_ in presence of some beta-lactamases. In clinical settings and _in vivo_, bacteria shown to be susceptible toward plazomicin include _Escherichia_ _coli_, _Klebsiella pneumoniae_, _Proteus mirabilis_, and _Enterobacter cloacae_. Other aerobic bacteria that may be affected by plazomicin are _Citrobacter freundii_, _Citrobacter koseri_, _Enterobacter aerogenes_, _Klebsiella oxytoca_, _Morganella morganii_, _Proteus vulgaris_, _Providencia stuartii_, and _Serratia marcescens_. | |
Record name | Plazomicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1154757-24-0 | |
Record name | Plazomicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154757-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plazomicin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154757240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plazomicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12615 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Plazomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLAZOMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYO9XZ250J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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